molecular formula C18H23N5O3 B12230152 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B12230152
M. Wt: 357.4 g/mol
InChI Key: PWSKDRFZHHHKCP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that features multiple functional groups, including an oxazole ring, a pyrimidine ring, and a pyrrolo[3,4-c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents might include organometallic catalysts, protecting groups, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The oxazole ring may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Functional groups on the oxazole or pyrimidine rings can be substituted with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Grignard reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce dihydropyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it might serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.

Industry

In industry, it could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(4-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
  • 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Uniqueness

The uniqueness of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone

InChI

InChI=1S/C18H23N5O3/c1-11-15(12(2)26-21-11)6-17(24)22-7-13-9-23(10-14(13)8-22)18-19-5-4-16(20-18)25-3/h4-5,13-14H,6-10H2,1-3H3

InChI Key

PWSKDRFZHHHKCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)OC

Origin of Product

United States

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